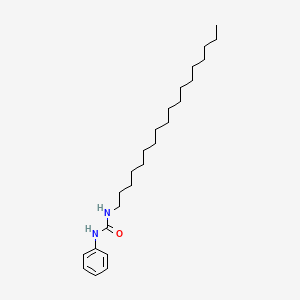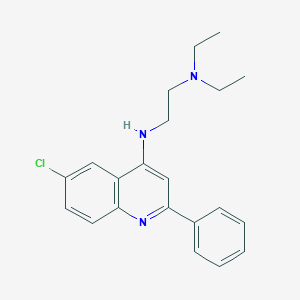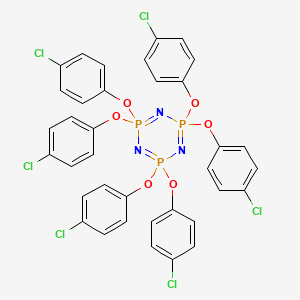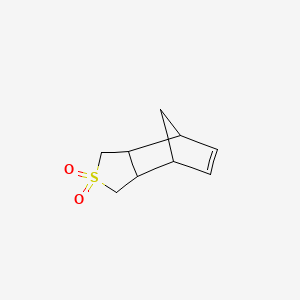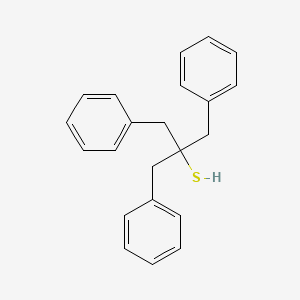
Tribenzylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylmethanethiol is an organosulfur compound with the molecular formula C22H22S It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a benzyl group
Vorbereitungsmethoden
Tribenzylmethanethiol can be synthesized through several methods, including the Grignard reaction. In this method, benzylmagnesium chloride reacts with carbon disulfide to form this compound as a by-product . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tribenzylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it back to its corresponding hydrocarbons.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tribenzylmethanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tribenzylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, affecting their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tribenzylmethanethiol can be compared with other thiol-containing compounds, such as triphenylmethanethiol and benzyl mercaptan. While all these compounds share the thiol functional group, this compound is unique due to its specific molecular structure and reactivity. Similar compounds include:
Triphenylmethanethiol: Known for its stability and use in organic synthesis.
Benzyl Mercaptan: Commonly used as a flavoring agent and in the synthesis of other chemicals
Eigenschaften
CAS-Nummer |
95136-01-9 |
|---|---|
Molekularformel |
C22H22S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-benzyl-1,3-diphenylpropane-2-thiol |
InChI |
InChI=1S/C22H22S/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2 |
InChI-Schlüssel |
HRNYKJZHPLCDLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


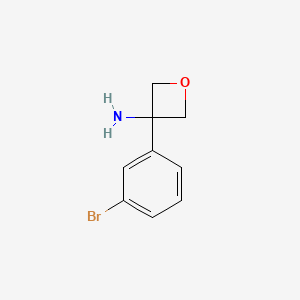
![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)
![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
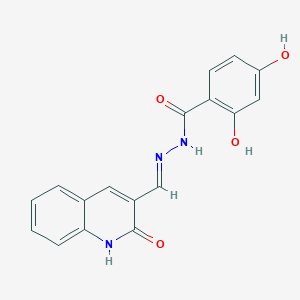

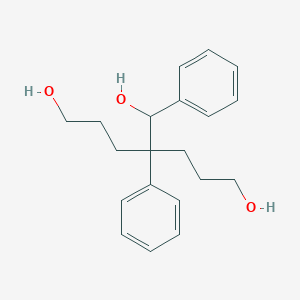
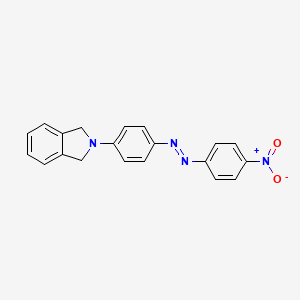
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
